1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione

Description

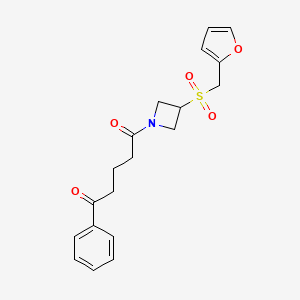

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a diketone-based compound featuring a pentane-1,5-dione backbone substituted at position 1 with a 3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl group and at position 5 with a phenyl group. The azetidine ring (a four-membered saturated heterocycle) and the sulfonyl-furan moiety are key structural elements that distinguish it from other diketones. The sulfonyl group may enhance solubility and binding interactions, while the furan ring could influence metabolic stability or receptor affinity, as seen in other pharmaceuticals (e.g., ranitidine derivatives) .

Properties

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-5-phenylpentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c21-18(15-6-2-1-3-7-15)9-4-10-19(22)20-12-17(13-20)26(23,24)14-16-8-5-11-25-16/h1-3,5-8,11,17H,4,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLNRSPLLRUQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan ring, an azetidine moiety, and a sulfonamide group, which may enhance its reactivity and interaction with biological targets.

Structural Characteristics

The molecular structure of this compound can be detailed as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₄S |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 1788533-73-2 |

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The sulfonamide group enhances binding affinity to protein active sites, potentially leading to inhibition of specific enzymes or modulation of receptor activities. The presence of the furan moiety may also contribute to anti-cancer and anti-inflammatory effects observed in related compounds .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that furan-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression .

- Anti-inflammatory Effects : The compound may act as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which is involved in inflammatory responses. Inhibition of PI3Kγ has been linked to reduced leukocyte recruitment in models of acute inflammation.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

- Furan Derivatives as PI3K Inhibitors : A series of furan derivatives were identified as selective ATP-competitive inhibitors of PI3Kγ. These compounds demonstrated significant efficacy in reducing inflammation in animal models, highlighting the potential for therapeutic applications in treating autoimmune diseases .

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions, emphasizing the importance of optimizing conditions for yield and purity. Advanced techniques such as photochemistry and electrochemistry have been employed to enhance synthetic efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related diketones/sulfonamide derivatives:

Key Observations:

Backbone and Functional Groups :

- The target compound’s pentane-1,5-dione backbone is shared with Srinivasan’s analogs , but its azetidine-sulfonyl-furan substituent is unique. Azetidine’s smaller ring size (vs. cyclopropane in Srinivasan’s compounds) may confer rigidity and influence binding kinetics.

- Sulfonyl groups (common in sulfonamide drugs ) could enhance solubility or stability compared to halogenated phenyl groups in Srinivasan’s compounds.

Biological Activity: While Srinivasan’s halogenated diketones exhibit antioxidant and antitumor activities , the target compound’s pharmacological profile remains uncharacterized.

Therapeutic Potential: TLR antagonists with azetidine-morpholine scaffolds highlight the role of azetidine in targeting protein-protein interactions . The target compound’s azetidine group may similarly modulate enzymatic or receptor activity. Furan rings in ranitidine derivatives are critical for H2 receptor binding , implying that the target compound’s furan could direct tissue selectivity or metabolism.

Synthetic Utility :

- Diketones like the target compound are intermediates in heterocyclic synthesis (e.g., pyrroles, pyrazoles) , whereas sulfonamide derivatives are often enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.